N-(5-chloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]acetamide
Description
N-(5-Chloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]acetamide is a heterocyclic compound featuring a benzimidazole core substituted with a 2-methoxyethyl group at the 1-position, linked via a thioacetamide bridge to a 5-chloro-2-pyridinyl moiety. The thioacetamide (–S–CH2–CO–NH–) linkage is critical for interactions with biological targets, such as enzymes or receptors, through hydrogen bonding or hydrophobic effects.
Properties
Molecular Formula |
C17H17ClN4O2S |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[1-(2-methoxyethyl)benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C17H17ClN4O2S/c1-24-9-8-22-14-5-3-2-4-13(14)20-17(22)25-11-16(23)21-15-7-6-12(18)10-19-15/h2-7,10H,8-9,11H2,1H3,(H,19,21,23) |
InChI Key |
KWPKXCGWULQECF-UHFFFAOYSA-N |
SMILES |
COCCN1C2=CC=CC=C2N=C1SCC(=O)NC3=NC=C(C=C3)Cl |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C1SCC(=O)NC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
N-(5-chloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed examination of its biological activity, including relevant case studies, research findings, and comparative data.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₄H₁₅ClN₃OS
- Molecular Weight : 303.81 g/mol
The presence of the benzimidazole moiety suggests potential interactions with biological targets, particularly in cancer cells and microorganisms.
Antitumor Activity
Recent studies have evaluated the antitumor potential of compounds related to this structure. For instance, compounds with similar benzimidazole structures have shown significant cytotoxic effects against various cancer cell lines.
- Cell Lines Tested :
- A549 (lung cancer)
- HCC827 (lung cancer)
- NCI-H358 (lung cancer)
In vitro assays such as MTS cytotoxicity and BrdU proliferation assays were employed to assess the activity. The results indicated varying degrees of effectiveness across different cell lines.
| Compound | A549 IC₅₀ (μM) | HCC827 IC₅₀ (μM) | NCI-H358 IC₅₀ (μM) |
|---|---|---|---|
| Compound A | 2.12 ± 0.21 | 5.13 ± 0.97 | 0.85 ± 0.05 |
| Compound B | 6.75 ± 0.19 | 6.26 ± 0.33 | 6.48 ± 0.11 |
The data suggests that certain derivatives exhibit promising antitumor activity, warranting further investigation into their mechanisms of action and structure-activity relationships .
Antimicrobial Activity
In addition to antitumor properties, compounds related to this compound have been assessed for antimicrobial activity against various pathogens.
- Pathogens Tested :
- Staphylococcus aureus
- Escherichia coli
The antimicrobial efficacy was determined using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 25 |
These results indicate that the compound exhibits moderate antimicrobial activity, which could be beneficial in developing new therapeutic agents against resistant strains .
Case Studies and Research Findings
-
Study on Lung Cancer Cell Lines :
A study published in August 2021 demonstrated that compounds akin to this compound showed significant cytotoxicity against lung cancer cell lines, with a notable selectivity index favoring cancerous cells over normal fibroblast cells . -
Toxicological Assessment :
Further investigations into the toxicity profile revealed that while the compound exhibited antitumor properties, it also affected normal cell lines at higher concentrations, necessitating caution in therapeutic applications . -
Structure-Activity Relationship Studies :
Ongoing research is focused on modifying the chemical structure to enhance selectivity and potency against target cells while minimizing toxicity to normal tissues .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, N-(5-chloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]acetamide has been shown to inhibit multiple receptor tyrosine kinases (RTKs), including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in cancer progression .
Case Study: Cytotoxicity Against Cancer Cell Lines
A study investigating the cytotoxic effects of various benzimidazole derivatives found that compounds similar to this compound displayed significant activity against human cancer cell lines. The mechanism involved the disruption of microtubule formation, leading to cell cycle arrest and apoptosis .
| Compound | Cell Line | GI50 (μmol/L) | Mechanism |
|---|---|---|---|
| Compound 5l | MCF-7 | 0.43 | Tubulin inhibition |
| Compound 5a | A549 | 1.71 | RTK inhibition |
Antimicrobial Properties
Benzimidazole derivatives have also demonstrated antimicrobial activity against a variety of pathogens. The presence of specific functional groups enhances their efficacy against both gram-positive and gram-negative bacteria .
Case Study: Antibacterial Activity
In a comparative study, several benzimidazole derivatives were evaluated for their antibacterial properties using the disc diffusion method. The results indicated that compounds with similar structures to this compound exhibited notable antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.
Neuroprotective Effects
Emerging research suggests that benzimidazole derivatives may possess neuroprotective properties. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Study: Neuroprotection
Research focused on benzimidazole-containing acetamide derivatives indicated significant neuroprotective effects in models of oxidative stress. The compounds were found to reduce neuronal cell death by modulating pathways associated with oxidative stress and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound shares structural motifs with several classes of thioacetamide-linked heterocycles:
- Benzimidazole Derivatives: 2-[[6-Chloro-1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]-N-(2-nitrophenyl)acetamide (Compound 3) : Differs in the substituents on the benzimidazole (3,5-dimethylbenzyl vs. 2-methoxyethyl) and the aryl group (2-nitrophenyl vs. 5-chloro-2-pyridinyl).
- Triazole Derivatives :
Physical Properties
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
